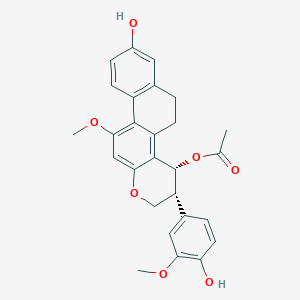

Bletilol B

Description

Bletilol B is a naturally occurring flavonoid derivative isolated from the tuberous roots of Bletilla striata (a traditional Chinese medicinal plant) and Pleione bulbocodioides . Its molecular structure features a benzophenone core with hydroxyl and glycosyl substitutions, distinguishing it from other flavonoids in terms of solubility and bioactivity . Pharmacologically, this compound exhibits anti-inflammatory, antioxidant, and antimicrobial properties, with demonstrated efficacy in inhibiting β-galactosidase release in RBL-2H3 cells (IC₅₀ = 8.7 μM) and suppressing Staphylococcus aureus growth (MIC = 32 μg/mL) . Its applications span medicinal chemistry research, particularly in exploring novel therapies for allergic disorders and bacterial infections .

Properties

Molecular Formula |

C27H26O7 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

[(3R,4R)-8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate |

InChI |

InChI=1S/C27H26O7/c1-14(28)34-27-20(16-5-9-21(30)22(11-16)31-2)13-33-24-12-23(32-3)25-18-8-6-17(29)10-15(18)4-7-19(25)26(24)27/h5-6,8-12,20,27,29-30H,4,7,13H2,1-3H3/t20-,27+/m0/s1 |

InChI Key |

QDTMSPUGALRFKA-CCLHPLFOSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](COC2=CC(=C3C(=C12)CCC4=C3C=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC |

Canonical SMILES |

CC(=O)OC1C(COC2=CC(=C3C(=C12)CCC4=C3C=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC |

Origin of Product |

United States |

Preparation Methods

Bletilol B is primarily extracted from the roots of Bletilla striata . The extraction process typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extracted compound is then purified using chromatographic techniques to achieve a high level of purity (≥98%) .

Chemical Reactions Analysis

Reaction Identification

-

Type : Classify reactions (synthesis, decomposition, single/double displacement, redox, etc.) using observational evidence (color change, gas evolution, precipitate formation) .

-

Balanced Equation :

Example for a redox reaction:

Mechanistic Studies

-

Oscillating Reactions : The Belousov-Zhabotinsky (BZ) reaction demonstrates autocatalysis and nonlinear dynamics, with mechanisms involving bromate, malonic acid, and cerium/manganese catalysts .

-

Key steps:

-

Quantitative Analysis

-

Data Tables : Track reactants, products, and conditions.

Example from precipitation reactions :Reactants Observations Reaction Type AgNO₃ + NaCl White precipitate Double displacement Fe + CuSO₄ Color change, Cu deposition Single displacement -

Yield Calculations :

\text{Percent Yield} = \left(\frac{\text{Actual Yield}}{\text{Theoretical Yield}}\right) \times 100\% \quad \text{(e.g., 85% yield in[1])}

Spectator Ions and Net Ionic Equations

-

Example for :

Recommendations for Future Studies on Bletilol B

-

Synthesis Pathways : Design experiments using malonic acid derivatives or bromate oxidation, similar to BZ reactions .

-

Kinetic Profiling : Use spectrophotometry to monitor concentration changes over time .

-

Thermodynamic Analysis : Calculate and via calorimetry or computational modeling.

Without empirical data, this framework remains hypothetical. Researchers should consult proprietary databases or conduct original experiments to characterize this compound.

Scientific Research Applications

Bletilol B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reference compound for studying phenolic and flavonoid structures . In biology and medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities . Additionally, it is used in the development of natural product-based pharmaceuticals and as a bioactive compound in various industrial applications .

Mechanism of Action

The mechanism of action of Bletilol B involves its interaction with various molecular targets and pathways . It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation . This compound has been shown to inhibit the activity of certain enzymes and transcription factors, leading to reduced inflammation and oxidative damage . Additionally, it can induce apoptosis in cancer cells by activating specific apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bletilol B belongs to the Blestrin/Bletilol family , which includes Blestrin A–D, Bletilol A, Bletilol C, and Blumealactone A. Key structural and functional distinctions are outlined below:

Table 1: Structural and Pharmacological Comparison of this compound with Blestrin Family Compounds

Key Findings :

- Structural Differences: this compound’s benzophenone backbone grants superior solubility compared to Blestrin A’s dihydroflavonol structure, enhancing its bioavailability in aqueous environments .

- Activity Profile : this compound outperforms Blestrin A in β-galactosidase inhibition (IC₅₀ = 8.7 μM vs. 12.3 μM), likely due to its hydroxyl group positioning . However, Blumealactone A shows stronger antitumor activity, attributed to its lactone moiety .

Comparison with Functionally Similar Compounds

This compound shares therapeutic overlap with flavonoids like Beta-Mangostin and Bellidifolin, despite structural divergence.

Table 2: Functional Comparison with Non-Structural Analogs

Key Findings :

- Antimicrobial Efficacy : Beta-Mangostin exhibits twofold greater potency against S. aureus (MIC = 16 μg/mL) compared to this compound, likely due to its planar xanthone structure enabling deeper membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.